N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine
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Overview
Description
N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine is a complex organic compound that features a pyridazine core substituted with a piperazine ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the piperazine ring and the pyridine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, incorporating steps such as purification and quality control to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine has several applications in scientific research
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-20(2)15-3-4-16(19-18-15)22-11-9-21(10-12-22)13-14-5-7-17-8-6-14/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKPAYXPSQJVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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